molecular formula C12H18N2O B13857561 3-amino-N-(3-phenylpropyl)propanamide

3-amino-N-(3-phenylpropyl)propanamide

Cat. No.: B13857561
M. Wt: 206.28 g/mol
InChI Key: FHTBZGSGCSZXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(3-phenylpropyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of an amine group and a phenylpropyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-phenylpropyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-phenylpropylamine with acryloyl chloride, followed by hydrogenation to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-phenylpropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-amino-N-(3-phenylpropyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The phenylpropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simpler amide with a similar backbone but lacking the phenylpropyl group.

    Benzamide: Contains a benzene ring attached to the amide group, similar to the phenylpropyl group in 3-amino-N-(3-phenylpropyl)propanamide.

    Butyramide: Another amide with a longer carbon chain but without the phenyl group.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-amino-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C12H18N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2,(H,14,15)

InChI Key

FHTBZGSGCSZXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.